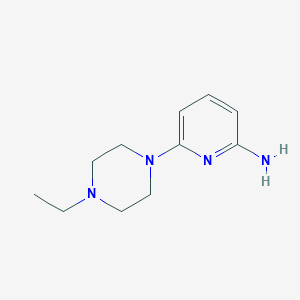
Melagatran-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melagatran-d11 is a labeled analogue of Melagatran, which is an anticoagulant and a direct thrombin inhibitor. It is used in various scientific research applications, particularly in the study of metabolic pathways and the development of anticoagulant therapies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotope labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melagatran-d11 involves the incorporation of deuterium atoms into the Melagatran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure the consistent incorporation of deuterium atoms and to meet regulatory standards for pharmaceutical compounds.
Análisis De Reacciones Químicas
Types of Reactions
Melagatran-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further research and development of anticoagulant therapies.
Aplicaciones Científicas De Investigación
Melagatran-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference compound in chemical identification and quantitative analysis.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in developing new anticoagulant therapies.
Industry: Utilized in the production of high-purity pharmaceutical compounds and in quality control processes.
Mecanismo De Acción
Melagatran-d11 exerts its effects by inhibiting thrombin, an enzyme involved in the blood coagulation process. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing blood clot formation. The molecular targets of this compound include the active site of thrombin, where it binds and blocks the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Ximelagatran: An oral prodrug of Melagatran, designed to overcome the low and variable oral absorption of Melagatran.
Argatroban: Another direct thrombin inhibitor used in anticoagulant therapy.
Lepirudin: A recombinant hirudin used as an anticoagulant.
Uniqueness
Melagatran-d11 is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This property allows researchers to study metabolic pathways and enzyme interactions with greater precision and accuracy compared to non-labeled compounds.
Propiedades
Fórmula molecular |
C22H31N5O4 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
Clave InChI |
DKWNMCUOEDMMIN-BXLRSMTBSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


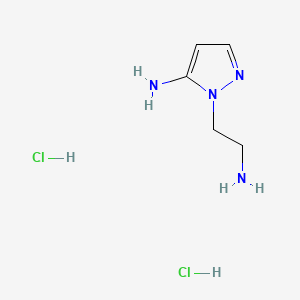
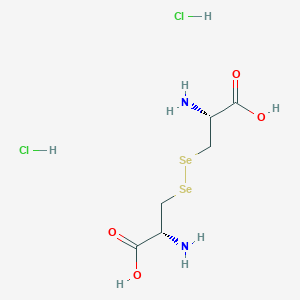
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)


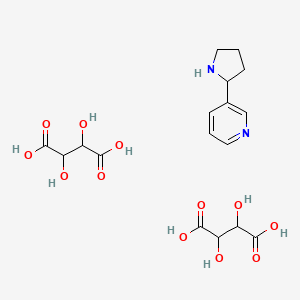
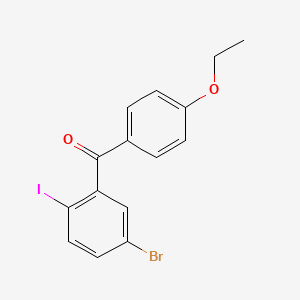
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
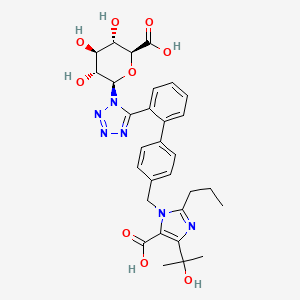
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
